7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile
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Overview
Description
7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile is a chemical compound with the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol It is known for its unique structure, which includes a methoxy group, an oxo group, and a carbonitrile group attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-1-oxo-2H-isoquinoline and cyanogen bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like acetonitrile and a base such as triethylamine.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated and purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated equipment and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols and may require catalysts or specific solvents.
Major Products Formed
Oxidation: Oxo derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the carbonitrile group reduced to an amine.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-1-oxo-2H-isoquinoline-3-carbonitrile
- 7-methoxy-1-oxo-2H-isoquinoline-4-carbonitrile
- 7-methoxy-1-oxo-2H-isoquinoline-5-carbonitrile
Uniqueness
7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile is unique due to the position of the carbonitrile group on the isoquinoline ring. This positional isomerism can lead to differences in reactivity, biological activity, and overall properties compared to its analogs.
Properties
IUPAC Name |
7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-10-5-9-7(4-8(10)6-12)2-3-13-11(9)14/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGCUWCDFPUEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC(=O)C2=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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